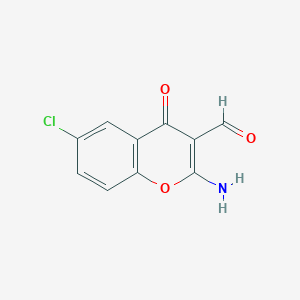

2-Amino-6-chloro-3-formylchromone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-chloro-4-oxochromene-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO3/c11-5-1-2-8-6(3-5)9(14)7(4-13)10(12)15-8/h1-4H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCFVPLUXLQEQJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C(=O)C(=C(O2)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351013 | |

| Record name | 2-Amino-6-chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68301-77-9 | |

| Record name | 2-Amino-6-chloro-3-formylchromone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-chloro-3-formylchromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-6-chloro-3-formylchromone CAS number 68301-77-9

An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone

CAS Number: 68301-77-9

This technical guide provides a comprehensive overview of this compound, a versatile heterocyclic compound. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's physicochemical properties, synthesis protocols, chemical reactivity, and biological significance, presenting data in a structured and accessible format.

Physicochemical Properties

This compound is a chromone derivative characterized by its amino and formyl functional groups which enhance its reactivity.[1][2] Its chlorinated structure provides advantages in stability and reactivity, making it a valuable intermediate in various synthetic applications.[1][2]

Table 1: Physicochemical and Identification Data

| Property | Value | Reference(s) |

| CAS Number | 68301-77-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₆ClNO₃ | [1][3][4][6] |

| Molecular Weight | 223.61 g/mol | [1][3][4][6] |

| IUPAC Name | 2-Amino-6-chloro-4-oxo-4H-chromene-3-carbaldehyde | [4] |

| Synonyms | 2-Amino-6-chlorochromone-3-carboxaldehyde, 2-Amino-6-chloro-4-oxo-4H-1-benzopyran-3-carboxaldehyde | [1][5] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1][2][5] |

| Melting Point | 290 °C (with decomposition) | [1][2][5] |

| Purity | ≥ 98% (HPLC) | [1][2] |

| Storage | Store at room temperature | [1][2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound.

Table 2: Summary of Available Spectroscopic Data

| Technique | Status | Source |

| ¹H NMR | Spectrum available | [7] |

| ¹³C NMR | Spectrum available | [7] |

| IR | Data cited in literature for similar compounds | [8] |

| UV-Vis | Data cited in literature for similar compounds | [8] |

| Mass Spec. | HRMS data available for derivatives | [9] |

Synthesis and Experimental Protocols

The synthesis of 3-formylchromones is commonly achieved through the Vilsmeier-Haack reaction, starting from the corresponding 2-hydroxy acetophenones.[8] Another established route to 2-aminochromone-3-carboxaldehydes involves the chemical transformation of chromone-3-carbonitriles.[10]

Experimental Protocol 1: Synthesis via Vilsmeier-Haack Reaction

This protocol is a generalized method for the synthesis of substituted 3-formylchromones based on established procedures.[8] The starting material for this compound would be 2-amino-5-chloro-2'-hydroxyacetophenone.

Objective: To synthesize this compound.

Materials:

-

2-Amino-5-chloro-2'-hydroxyacetophenone

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethanol (for crystallization)

Procedure:

-

Cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.

-

With vigorous stirring, add the substituted 2-hydroxyacetophenone (0.01 mol) to the cooled DMF.

-

Slowly add phosphorus oxychloride (0.025 mol) to the mixture while maintaining the low temperature. A thick, colored mass may form.

-

Allow the reaction mixture to stand at room temperature overnight.

-

Decompose the reaction mixture by carefully pouring it into ice-cold water.

-

A solid product should precipitate. Collect the solid by filtration.

-

Wash the solid with water and then crystallize it from a suitable solvent, such as ethanol, to yield the purified 3-formylchromone product.

Diagram 1: Synthesis Workflow via Vilsmeier-Haack Reaction

Caption: Vilsmeier-Haack synthesis of the target chromone.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to its multiple reactive sites.[1][2] The formyl group readily participates in condensation reactions, while the chromone ring system can be involved in cyclization and other transformations.[1][2]

Key Reactions:

-

Knoevenagel Condensation: The formyl group reacts with active methylene compounds to form 3-vinylchromones, which are precursors to various bioactive molecules.[11]

-

Schiff Base Formation: The aldehyde can react with primary amines to form imines (Schiff bases), which can be further modified or used as ligands.

-

Heterocycle Synthesis: The compound serves as a precursor for synthesizing fused heterocyclic systems, such as chromeno[2,3-b]pyridines, through reactions like the Friedländer annulation.[10]

-

Multi-Component Reactions (MCRs): As a versatile substrate, it can be used in MCRs to generate complex molecular scaffolds in a single step.[12]

Diagram 2: Reactivity Pathways

Caption: Major reaction pathways for the title compound.

Experimental Protocol 2: Knoevenagel Condensation

This is a representative protocol for the reaction of a 3-formylchromone with an active methylene compound, such as malononitrile.[11]

Objective: To synthesize a 3-vinylchromone derivative.

Materials:

-

This compound

-

Active methylene compound (e.g., malononitrile, cyanoacetic acid)

-

Solvent (e.g., distilled water or pyridine)

-

Catalyst (optional, e.g., DABCO, or none needed for water)

Procedure:

-

In a reaction vessel, dissolve or suspend this compound (1 equivalent) in the chosen solvent (e.g., distilled water).

-

Add the active methylene compound (1 equivalent).

-

If required, add a catalytic amount of a base like DABCO. For reactions in water, a catalyst may not be necessary.

-

Heat the mixture to 90-100 °C and stir for 1-2 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution. Collect the solid by filtration.

-

Wash the product with cold solvent and dry to obtain the 3-vinylchromone derivative.

Biological and Industrial Applications

The chromone scaffold is a privileged structure in medicinal chemistry, and its derivatives exhibit a wide range of biological activities.[10][13][14] this compound is a key intermediate for compounds targeting various conditions.[1]

Table 3: Summary of Biological Activities and Applications

| Area | Activity / Application | Reference(s) |

| Pharmaceuticals | Intermediate for agents targeting inflammatory and cancerous conditions. | [1] |

| Precursor for potential antimicrobial and anti-inflammatory agents. | [1][2] | |

| Derivatives show tumor cell-specific cytotoxicity. | [13][15] | |

| Related compounds show anti-Helicobacter pylori and urease inhibitory activity. | [13][15] | |

| Material Science | Used in the development of fluorescent probes for biological imaging. | [1] |

| Applied in creating advanced materials like polymers and coatings. | [1] | |

| Organic Synthesis | A versatile building block for constructing complex organic molecules and heterocyclic systems. | [1][2] |

Diagram 3: Structure-Application Relationship

Caption: Relationship between structure and applications.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 5. This compound | 68301-77-9 | TCI Deutschland GmbH [tcichemicals.com]

- 6. spectrabase.com [spectrabase.com]

- 7. spectrabase.com [spectrabase.com]

- 8. asianpubs.org [asianpubs.org]

- 9. mdpi.com [mdpi.com]

- 10. naturalspublishing.com [naturalspublishing.com]

- 11. thieme-connect.de [thieme-connect.de]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biological activity of 3-formylchromones and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone: Molecular Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-6-chloro-3-formylchromone, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document details its molecular structure, physicochemical properties, synthesis, and known biological activities, with a focus on its potential as a modulator of key signaling pathways implicated in cancer and inflammation.

Molecular Structure and Properties

This compound is a substituted chromone, featuring an amino group at the C2 position, a chlorine atom at the C6 position, and a formyl group at the C3 position. This unique arrangement of functional groups imparts specific reactivity and biological activity to the molecule.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₃ | [1] |

| Molecular Weight | 223.61 g/mol | [1] |

| CAS Number | 68301-77-9 | [1] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 290 °C (with decomposition) | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

| Solubility | Information not widely available, likely soluble in organic solvents like DMSO and DMF. |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Data | Description |

| ¹H NMR | Spectra are available in spectral databases.[2] |

| ¹³C NMR | Spectra are available in spectral databases.[2] |

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic compounds. The starting material for this synthesis is the appropriately substituted 2-hydroxyacetophenone.

General Synthesis Workflow

The logical workflow for the synthesis involves the preparation of the necessary starting material, followed by the core Vilsmeier-Haack reaction to construct the chromone ring system.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack synthesis of substituted 3-formylchromones and may require optimization.

Step 1: Synthesis of 4-Amino-5-chloro-2-hydroxyacetophenone (Starting Material)

A plausible route to the required starting material, 4-amino-5-chloro-2-hydroxyacetophenone, begins with 2-amino-5-chlorophenol. This would typically involve an acetylation of the phenol to form an ester, followed by a Fries rearrangement to introduce the acetyl group at the ortho position to the hydroxyl group.

Step 2: Vilsmeier-Haack Cyclization

-

Reagent Preparation: In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 3-4 equivalents) in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, 2-3 equivalents) dropwise to the cooled DMF, maintaining the temperature below 5°C to form the Vilsmeier reagent.

-

Reaction: To the freshly prepared Vilsmeier reagent, add 4-amino-5-chloro-2-hydroxyacetophenone (1 equivalent) portion-wise, ensuring the temperature remains low.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

-

Purification: Collect the solid precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Biological Activities and Signaling Pathways

Chromone derivatives are known to possess a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antioxidant activities.[3] this compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting these conditions.[1]

Anticancer Activity: Targeting the STAT3 Signaling Pathway

The parent compound, 3-formylchromone, has been shown to inhibit the STAT3 signaling pathway in hepatocellular carcinoma. This inhibition is achieved by increasing the expression of the protein tyrosine phosphatase SHP-2, which in turn dephosphorylates and inactivates STAT3. The constitutive activation of the STAT3 pathway is a hallmark of many cancers, promoting cell proliferation, survival, and angiogenesis. Therefore, its inhibition is a key strategy in cancer therapy.

Caption: Proposed mechanism of anticancer activity via STAT3 pathway inhibition.

Anti-inflammatory Activity: Modulation of NF-κB and MAPK Pathways

The chromone scaffold is frequently associated with anti-inflammatory properties, often through the modulation of the NF-κB and MAPK signaling pathways. These pathways are central to the inflammatory response, regulating the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β. While direct studies on this compound are limited, it is plausible that it shares the anti-inflammatory mechanism of other chromone derivatives.

Caption: Potential anti-inflammatory mechanism via NF-κB and MAPK pathway modulation.

Applications and Future Perspectives

This compound is a versatile building block for the synthesis of more complex heterocyclic compounds with potential therapeutic applications. Its established role as a precursor for anti-inflammatory and anticancer agents makes it a molecule of high interest for drug discovery programs.[1] Furthermore, its fluorescent properties suggest potential applications in the development of probes for bioimaging.

Future research should focus on:

-

The development and optimization of synthetic routes to improve yield and purity.

-

Detailed spectroscopic characterization to establish a comprehensive analytical profile.

-

In-depth investigation of its biological activities, including the elucidation of specific molecular targets and signaling pathways.

-

Exploration of its potential in the design of novel therapeutic agents and diagnostic tools.

This technical guide serves as a foundational resource for researchers and professionals working with this compound. The provided information on its properties, synthesis, and biological context is intended to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

References

An In-depth Technical Guide to 2-Amino-6-chloro-3-formylchromone: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-chloro-3-formylchromone is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of biologically active molecules. Its unique structural features, including the chromone core, an amino group at the 2-position, a formyl group at the 3-position, and a chloro substituent at the 6-position, contribute to its reactivity and potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound, with a focus on its synthesis, characterization, and mechanisms of action in relevant signaling pathways.

Physical and Chemical Properties

This compound is typically a light yellow to orange crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |

| Molecular Weight | 223.61 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 290 °C (decomposes) | [1] |

| Purity | ≥ 98% (HPLC) | [1] |

| CAS Number | 68301-77-9 | [1][2] |

| Solubility | Soluble in organic solvents like ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF). | [3] |

Table 1: Physical and Chemical Properties of this compound

Spectral Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. While specific numerical data can vary slightly based on the solvent and instrument used, the expected spectral characteristics are outlined below.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the chromone ring, the amino protons, and the aldehydic proton. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing chloro and carbonyl groups, and the electron-donating amino group. The amino protons may appear as a broad singlet, and the aldehydic proton will be observed in the downfield region (typically around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for all ten carbon atoms in the molecule. The carbonyl carbon of the chromone ring and the aldehydic carbon will resonate at low field (typically >160 ppm). The carbons attached to the chlorine and oxygen atoms will also show characteristic chemical shifts. The availability of both ¹H and ¹³C NMR spectra for this compound has been confirmed.[4]

2.2. Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹).

-

C-H stretching for the aromatic and aldehydic protons.

-

C=O stretching for the chromone ketone and the aldehyde (typically in the range of 1600-1700 cm⁻¹).

-

C=C stretching for the aromatic ring.

-

C-O and C-Cl stretching vibrations.

2.3. Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern will be influenced by the presence of the chlorine atom, resulting in characteristic isotopic peaks (M⁺ and M+2⁺ in an approximate 3:1 ratio). Common fragmentation pathways would involve the loss of small molecules or radicals such as CO, CHO, and Cl.

Experimental Protocols

3.1. Synthesis via Vilsmeier-Haack Reaction

The primary synthetic route to this compound and its derivatives is the Vilsmeier-Haack reaction, which involves the formylation of a substituted 2-hydroxyacetophenone.

Materials:

-

Substituted 2-hydroxyacetophenone (precursor to the desired chromone)

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring.

-

Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL) dropwise to the cooled DMF, ensuring the temperature is maintained below 5°C.

-

After the addition is complete, stir the mixture for approximately 1 hour to ensure the complete formation of the Vilsmeier reagent.

-

To the freshly prepared Vilsmeier reagent, add the appropriate substituted 2-hydroxyacetophenone (0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature overnight. The mixture will typically become a thick mass.

-

Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring to decompose the complex. A solid precipitate will form.

-

Collect the solid product by vacuum filtration and wash it thoroughly with cold water.

-

Dry the crude product and recrystallize it from a suitable solvent, such as ethanol, to obtain the pure this compound.

3.2. Characterization Protocols

3.2.1. NMR Sample Preparation

-

Dissolve 5-10 mg of the purified this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial.[5][6]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette into a clean NMR tube.[7]

-

The final sample height in a standard 5 mm NMR tube should be approximately 4-5 cm.[6]

-

Cap the NMR tube and carefully invert it several times to ensure a homogenous solution.

3.2.2. IR Sample Preparation (KBr Pellet)

-

Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Place a small amount of the mixture into a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the KBr pellet in the sample holder of the IR spectrometer for analysis.

Chemical Reactivity and Applications in Synthesis

This compound is a valuable building block in organic synthesis due to the reactivity of its amino and formyl groups. It readily undergoes condensation and cyclization reactions to form a variety of fused heterocyclic systems.[8]

4.1. Synthesis of Fused Pyridines and Pyrimidines

The compound serves as a precursor for the synthesis of chromeno[2,3-b]pyridines and chromeno[2,3-d]pyrimidines, which are of interest in medicinal chemistry. These reactions typically involve condensation of the formyl group and nucleophilic attack at the C2 position of the chromone ring.

Biological Activities and Signaling Pathways

Chromone derivatives, including 2-aminochromones, have been reported to exhibit a range of biological activities, most notably anti-inflammatory and anticancer effects.[8] The mechanisms underlying these activities often involve the modulation of key cellular signaling pathways.

5.1. Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are often attributed to their ability to inhibit the production of pro-inflammatory mediators. This can occur through the modulation of signaling pathways such as the Nuclear Factor-kappa B (NF-κB) pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, as well as direct inhibition of enzymes like Cyclooxygenase-2 (COX-2).[9][10]

5.1.1. Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. Certain chromone derivatives can inhibit this pathway by preventing the degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB. This prevents the transcription of pro-inflammatory genes.[11]

5.1.2. Modulation of the MAPK Signaling Pathway

The MAPK pathway is another key signaling cascade involved in inflammation. Chromone derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key kinases in this pathway, such as ERK, JNK, and p38, thereby reducing the production of inflammatory cytokines.[12]

References

- 1. tandfonline.com [tandfonline.com]

- 2. scbt.com [scbt.com]

- 3. chembk.com [chembk.com]

- 4. spectrabase.com [spectrabase.com]

- 5. sample preparation — NMR Spectroscopy [chemie.hu-berlin.de]

- 6. organomation.com [organomation.com]

- 7. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 8. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anti-Inflammatory Mechanisms of Novel Synthetic Ruthenium Compounds | MDPI [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Modulation of age-related NF-kappaB activation by dietary zingerone via MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 2-Amino-6-chloro-3-formylchromone Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The chromone scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Among its myriad of derivatives, 2-Amino-6-chloro-3-formylchromone has emerged as a versatile building block for synthesizing compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into the anticancer and antimicrobial properties of this compound derivatives, including Schiff bases and their metal complexes.

Core Synthesis Strategy

The primary synthetic route to novel derivatives involves the condensation of the aldehyde group of this compound with various primary amines to form Schiff bases (imines). These Schiff bases can be further utilized as ligands for the synthesis of metal complexes, which often exhibit enhanced biological activity compared to the parent compounds. This straightforward and efficient synthetic approach allows for the generation of a diverse library of compounds for biological screening.

Caption: General workflow for the synthesis of Schiff bases and their metal complexes.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Data

The cytotoxic effects of these derivatives have been evaluated against various cancer cell lines using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, are summarized below.

| Compound Type | Derivative/Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aminochromone-triazole | N,N-di-1,2,3-triazole hybrids | HeLa | 0.11 - 1.04 | [1] |

| 6-Amino-2-styrylchromone | Varies | HT-29 | Comparable to 5-FU | [2] |

| Chromone-nitrogen mustard | Varies | MDA-MB-231 | 1.90 | [2] |

| Chromone-2-aminothiazole | Varies | HL-60 | 0.25 | [3] |

| 6-Chloro-3-formylchromone | 2-Pyrrolidino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |

| 6-Chloro-3-formylchromone | 2-Morpholino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |

| 6-Chloro-3-formylchromone | 2-Piperidino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |

| 6-Chloro-3-formylchromone | 2-N-methylpiperazino | Ehrlich Ascites Carcinoma | Promising in vitro activity | [4] |

Note: The data presented is for various derivatives of the broader 2-aminochromone and 6-chlorochromone classes, highlighting the potential of this scaffold.

Signaling Pathways in Cancer

Several studies on chromone derivatives have implicated their role in modulating critical signaling pathways in cancer cells. For instance, some derivatives have been shown to inhibit protein kinase CK2, a key player in cell growth and proliferation, and to affect downstream pathways such as the Akt and PARP/Survivin pathways.[3]

Caption: Inhibition of Protein Kinase CK2 by chromone derivatives, leading to apoptosis.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Schiff bases of this compound and their metal complexes have shown promising activity against a range of bacteria and fungi. The chelation of the Schiff base to a metal ion often enhances its antimicrobial efficacy.

Quantitative Antimicrobial Data

The antimicrobial activity is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Type | Metal Ion | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Chromone-triazole | - | Gram-positive & Gram-negative | High activity | Fungal strains | High activity | [1] |

| Chromone-based Metal Complex | Cr(III) | Various bacteria & fungi | 7.8 - 15.6 | Various bacteria & fungi | 7.8 - 15.6 | [5] |

| 3-Formylchromone Complex | Ni(II) | Bacillus subtilis | Higher than ligand | Candida albicans | Higher than ligand | [6] |

| 3-Formylchromone Complex | Co(II) | Bacillus subtilis | Higher than ligand | Candida albicans | Higher than ligand | [6] |

Note: The data highlights the general antimicrobial potential of chromone derivatives and their metal complexes.

Experimental Protocols

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, primarily by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds (this compound derivatives) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value by plotting the percentage of viability versus the log of the compound concentration.

Caption: Step-by-step workflow of the MTT assay for assessing cytotoxicity.

Agar Well Diffusion Method for Antimicrobial Screening

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.

Principle: An antimicrobial agent placed in a well on an agar plate inoculated with a test microorganism will diffuse into the agar and inhibit the growth of the microorganism, creating a zone of inhibition. The diameter of this zone is proportional to the antimicrobial activity of the substance.

Detailed Protocol:

-

Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Inoculate Agar Plate: Uniformly spread the microbial inoculum over the surface of a sterile Mueller-Hinton agar plate using a sterile cotton swab.

-

Create Wells: Aseptically punch wells (6-8 mm in diameter) into the agar using a sterile cork borer.

-

Add Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. Also include positive (standard antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Measure Zone of Inhibition: Measure the diameter of the clear zone around each well where microbial growth is inhibited.

Conclusion

Derivatives of this compound represent a promising class of compounds with significant anticancer and antimicrobial activities. Their straightforward synthesis allows for the creation of diverse chemical libraries for screening. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, as well as on elucidating their detailed mechanisms of action to facilitate their development as novel therapeutic agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this versatile chemical scaffold.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chromone-nitrogen mustard derivatives and evaluation of anti-breast cancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of novel 6-chloro-/fluorochromone derivatives as potential topoisomerase inhibitor anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. NiII and CoII binary and ternary complexes of 3-formylchromone: spectroscopic characterization, antimicrobial activities, docking and modeling studies - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of Substituted Formylchromones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted formylchromones, a class of heterocyclic compounds, have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the therapeutic potential of these compounds, with a focus on their anticancer, anti-inflammatory, antioxidant, and neuroprotective effects. Detailed experimental methodologies for key biological assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, key signaling pathways and enzymatic mechanisms of action are visualized to provide a clear understanding of their molecular interactions.

Introduction

Chromones, characterized by a benzopyran-4-one core, are a well-established class of naturally occurring and synthetic compounds with diverse biological properties. The introduction of a formyl group at the C-3 position, and further substitutions on the chromone ring, gives rise to a class of molecules with enhanced and often specific therapeutic activities. The electrophilic nature of the formyl group, coupled with the planar chromone ring system, allows for diverse interactions with biological targets, making substituted formylchromones promising candidates for drug discovery and development. This guide will delve into the synthesis, biological evaluation, and mechanistic understanding of these potent molecules.

Synthesis of Substituted Formylchromones

The primary and most efficient method for the synthesis of 3-formylchromones is the Vilsmeier-Haack reaction .[1] This one-pot reaction utilizes substituted 2-hydroxyacetophenones as starting materials, which are then formylated using the Vilsmeier reagent, generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2]

General Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes a general procedure for the synthesis of substituted 3-formylchromones.[1][3]

Materials:

-

Substituted 2-hydroxyacetophenone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, cool N,N-dimethylformamide (DMF) in an ice-water bath.

-

To the cooled DMF, slowly add phosphorus oxychloride (POCl₃) dropwise with constant stirring. Maintain the temperature below 5°C.

-

After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to ensure the complete formation of the Vilsmeier reagent.

-

To this mixture, add the substituted 2-hydroxyacetophenone portion-wise while maintaining the low temperature.

-

After the addition of the acetophenone derivative, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Pour the reaction mixture into a beaker containing crushed ice to decompose the intermediate complex.

-

The solid product that precipitates is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure substituted 3-formylchromone.

Visualization of the Synthesis Workflow:

Therapeutic Effects and Mechanisms of Action

Substituted formylchromones have been investigated for a range of therapeutic applications. The following sections detail their activity in key areas, including quantitative data and experimental protocols.

Anticancer Activity

A significant body of research has focused on the anticancer properties of substituted formylchromones, with promising results against various cancer cell lines.

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key transcription factor that is often constitutively activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Several substituted formylchromones have been identified as potent inhibitors of the STAT3 signaling pathway.[4][5]

Mechanism of Action: 3-Formylchromone (3FC) has been shown to downregulate the constitutive phosphorylation of STAT3 at tyrosine 705 (Tyr705).[4] This inhibition prevents the dimerization of STAT3, its translocation to the nucleus, and subsequent binding to DNA, thereby suppressing the transcription of STAT3 target genes involved in cell survival and proliferation (e.g., Bcl-2, Cyclin D1).[4][5] The inhibitory effect of 3FC on STAT3 phosphorylation is mediated, at least in part, by the upregulation of the protein tyrosine phosphatase SHP-2.[5]

Visualization of the STAT3 Signaling Pathway Inhibition:

Experimental Protocol: Western Blot for STAT3 Phosphorylation [4][6]

Materials:

-

Cancer cell line (e.g., HCCLM3, Huh-7)

-

Substituted formylchromone compound

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of the substituted formylchromone for the desired time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Denature the protein samples by boiling with Laemmli buffer. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Stripping and Re-probing: To detect total STAT3 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

-

Densitometry Analysis: Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein and loading control.

Topoisomerase II (Topo II) is a crucial enzyme involved in managing DNA topology during replication and transcription. It is a well-established target for anticancer drugs. Certain substituted 3-formylchromones have demonstrated potent inhibitory activity against human DNA topoisomerase IIα.

Mechanism of Action: Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA segment to pass through, and then resealing the break. Inhibitors can interfere with this catalytic cycle at various stages. Some formylchromone derivatives act as Topo II poisons, stabilizing the cleavable complex, which leads to an accumulation of DNA double-strand breaks and subsequent apoptosis. Others may act as catalytic inhibitors, preventing the enzyme from binding to or cleaving the DNA.

Visualization of the Topoisomerase II Mechanism and Inhibition:

References

The Emergence of a Versatile Heterocycle: A Technical Guide to 2-Amino-6-chloro-3-formylchromone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known biological activities of 2-amino-6-chloro-3-formylchromone, a substituted chromone with significant potential in medicinal chemistry and materials science. This document details key experimental protocols and summarizes the current understanding of its therapeutic promise.

Discovery and History

The specific discovery of this compound is not prominently documented in a singular, seminal publication. Its emergence is rooted in the broader exploration of the chromone scaffold, a class of naturally occurring compounds recognized for their diverse biological activities.[1] The development of synthetic methodologies for 3-formylchromones and their subsequent amination at the 2-position has been a gradual process built upon the work of numerous research groups.

A significant contribution to the synthesis of the parent compound, 2-amino-3-formylchromone, was made by Ghosh and Tewari, who developed methods involving the reaction of chromone-3-carbonitriles with nucleophiles.[1] This work laid the foundation for the synthesis of various substituted analogs, including the 6-chloro derivative.

Another pivotal synthetic strategy that enabled the creation of a wide array of 3-formylchromones is the Vilsmeier-Haack reaction. This reaction, which utilizes a substituted 2-hydroxyacetophenone as a starting material, has become a widely employed method for the efficient, one-step synthesis of this class of compounds.[2] While the exact first synthesis of this compound is not clearly attributed, its preparation is a logical extension of these established synthetic routes. Today, this compound is recognized as a versatile building block in organic synthesis, particularly for the development of novel pharmaceutical agents and fluorescent materials.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 68301-77-9 | [4] |

| Molecular Formula | C₁₀H₆ClNO₃ | [4] |

| Molecular Weight | 223.61 g/mol | [4] |

| Appearance | Light yellow to yellow to orange powder/crystal | [3] |

| Melting Point | 290 °C (decomposes) | [3] |

| Purity (typical) | ≥ 98% (HPLC) | [3] |

Experimental Protocols

Two primary synthetic routes have been established for the synthesis of 2-amino-3-formylchromones. The following protocols are detailed methodologies for these key experiments.

Synthesis via Vilsmeier-Haack Reaction of 5-chloro-2-hydroxyacetophenone

This one-step synthesis is an efficient method for the preparation of 6-chloro-3-formylchromone, a precursor to the target molecule.

Experimental Protocol:

-

Reagent Preparation (Vilsmeier Reagent): In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, approx. 6.0 mL) in an ice-water bath with continuous stirring. Slowly add phosphorus oxychloride (POCl₃, approx. 2.0 mL, 0.025 mol) dropwise to the cooled DMF, ensuring the temperature is maintained below 5 °C.

-

Reaction with Substrate: To the freshly prepared Vilsmeier reagent, add 5-chloro-2-hydroxyacetophenone (approx. 0.01 mol) dissolved in a minimal amount of DMF. The addition should be done portion-wise with vigorous stirring.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. The mixture will typically form a thick mass.

-

Workup and Isolation: Carefully pour the reaction mixture into a beaker containing crushed ice (approx. 200 g) with vigorous stirring to decompose the complex. A solid precipitate will form. Continue stirring for approximately 1-2 hours.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water. Dry the crude solid product. Recrystallize the product from ethanol to obtain pure 6-chloro-3-formylchromone.

This protocol is adapted from general procedures for the Vilsmeier-Haack synthesis of 3-formylchromones.[2]

Synthesis from 6-chloro-4-oxo-4H-chromene-3-carbonitrile

This method involves the conversion of a chromone-3-carbonitrile to the corresponding 2-amino-3-formylchromone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve 6-chloro-4-oxo-4H-chromene-3-carbonitrile in a suitable solvent such as aqueous DMF or aqueous ethanol.

-

Addition of Nucleophile: To the solution, add a nucleophilic reagent such as aqueous sodium hydroxide solution.

-

Reaction Conditions: Heat the reaction mixture under reflux for several hours. The reaction progress can be monitored by thin-layer chromatography.

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature and neutralize with an appropriate acid. The product will precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

This protocol is based on the general method for the synthesis of 2-amino-3-formylchromones from chromone-3-carbonitriles.[1]

Biological Activities and Potential Applications

While specific biological data for this compound is limited in publicly available literature, the broader class of 3-formylchromone derivatives has demonstrated significant therapeutic potential. This compound serves as a key intermediate in the synthesis of various pharmaceutical agents targeting inflammatory and cancerous conditions.[3]

Anticancer Activity

Anti-inflammatory Activity

The chromone scaffold is known to be a privileged structure in the development of anti-inflammatory agents. Various 3-formylchromone derivatives have been evaluated for their anti-inflammatory properties and have shown promising results in both in vitro and in vivo models. The mechanism of action is believed to involve the inhibition of key inflammatory mediators. While direct evidence for this compound is lacking, its structural similarity to other anti-inflammatory chromones suggests it may possess similar activity.

Signaling Pathways and Experimental Workflows

No specific signaling pathways have been definitively elucidated for this compound. However, based on the known anti-inflammatory effects of other chromone derivatives, a plausible mechanism of action involves the modulation of the NF-κB signaling pathway. The following diagrams illustrate a generalized experimental workflow for the synthesis and a hypothetical signaling pathway for the anti-inflammatory action of chromone derivatives.

References

Spectroscopic and Synthetic Profile of 2-Amino-6-chloro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data, a detailed synthetic protocol, and a logical workflow for the synthesis of 2-Amino-6-chloro-3-formylchromone. This chromone derivative is a valuable building block in medicinal chemistry and materials science, with potential applications in the development of novel pharmaceuticals and fluorescent probes.[1] The presence of amino and formyl groups on the chromone scaffold enhances its reactivity, making it a versatile intermediate for synthesizing more complex molecules with potential anti-inflammatory, antimicrobial, and antioxidant properties.[1]

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₆ClNO₃ | [1][2] |

| Molecular Weight | 223.61 g/mol | [1][2] |

| Appearance | Light yellow to yellow to orange powder/crystal | [1] |

| Melting Point | 290 °C (decomposes) | [1] |

| CAS Number | 68301-77-9 | [2] |

Spectroscopic Data

While specific, high-resolution spectral data with peak-by-peak assignments for this compound are not publicly available in the reviewed literature, the following tables summarize the types of spectroscopic analyses that have been performed on this compound and its analogs. The data is available through specialized databases such as SpectraBase.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Data Type | Remarks |

| ¹H NMR | Spectrum Available | [3] |

| ¹³C NMR | Spectrum Available | [3] |

Note: Detailed chemical shifts (δ) and coupling constants (J) are not available in the public domain and would require access to the specific spectral databases or original research publications.

Mass Spectrometry (MS)

| Technique | Data Type | Remarks |

| Not Specified | Molecular Ion Peak (m/z) | Expected at [M]+ ≈ 223.00 and [M+H]+ ≈ 224.01, corresponding to the molecular weight. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Remarks |

| N-H stretch (amine) | 3400-3250 | |

| C-H stretch (aromatic) | 3100-3000 | |

| C=O stretch (aldehyde) | 1700-1680 | |

| C=O stretch (ketone) | 1660-1640 | |

| C=C stretch (aromatic) | 1600-1450 | |

| C-N stretch | 1350-1250 | |

| C-O stretch (ether) | 1275-1200 | |

| C-Cl stretch | 800-600 |

Note: The expected wavenumber ranges are based on typical values for the respective functional groups and may vary in the actual spectrum of the compound.

Experimental Protocols

The synthesis of 3-formylchromones is often achieved through the Vilsmeier-Haack reaction.[4] The following is a representative protocol for the synthesis of a substituted 3-formylchromone, which can be adapted for this compound.

Synthesis of 6-Chloro-3-formylchromone via Vilsmeier-Haack Reaction

This protocol is based on the general method for the synthesis of substituted 3-formylchromones.[4]

Materials:

-

Substituted 2-hydroxyacetophenone (e.g., 1-(5-chloro-2-hydroxyphenyl)ethanone)

-

Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Ice-cold water

-

Ethanol

Procedure:

-

In a round-bottom flask, cool dimethylformamide (e.g., 6.0 mL) in an ice-water bath.

-

To the cooled DMF, add the substituted 2-hydroxyacetophenone (e.g., 0.01 mol) with vigorous stirring.

-

Slowly add phosphorus oxychloride (e.g., 0.025 mol) to the mixture while maintaining the cold temperature.

-

After the addition is complete, allow the reaction mixture to stir and gradually warm to room temperature. Let it stand overnight. The mixture will typically become a thick, colored mass.

-

Decompose the reaction mixture by carefully pouring it into ice-cold water.

-

A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified substituted 3-formylchromone.

Synthetic Workflow

The Vilsmeier-Haack reaction provides a direct route to formylate the chromone scaffold. The logical workflow for this synthesis is depicted below.

Caption: Synthetic workflow for the Vilsmeier-Haack formylation of a substituted acetophenone to yield a 3-formylchromone.

Biological Activity and Potential Applications

Chromone derivatives are recognized for a wide range of biological activities, including cytotoxic (anticancer), antimicrobial, anti-inflammatory, and antioxidant effects.[5] Specifically, this compound serves as a key intermediate in the synthesis of various pharmaceutical agents.[1] Its structural features also make it suitable for the development of fluorescent probes for biological imaging.[1] While the specific mechanisms of action and signaling pathways for this particular compound are not yet fully elucidated in the public literature, its potential as a scaffold for drug discovery remains an active area of research.

References

The Chromone Backbone: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The chromone core, a benzopyran-4-one motif, stands as a cornerstone in the edifice of medicinal chemistry. Its rigid, bicyclic framework has earned it the esteemed status of a "privileged scaffold," a testament to its recurring presence in a vast array of biologically active compounds.[1][2][3] This inherent versatility, coupled with its synthetic tractability, has made the chromone backbone a fertile ground for the discovery and development of novel therapeutic agents targeting a wide spectrum of human diseases, from cancer and inflammation to microbial infections and neurodegenerative disorders.[4][5][6] This technical guide provides a comprehensive overview of the chromone core, detailing its synthesis, diverse pharmacological activities with quantitative data, key mechanisms of action through various signaling pathways, and detailed experimental protocols for its evaluation.

A Spectrum of Biological Activities: Quantitative Insights

The therapeutic potential of the chromone scaffold is underscored by the extensive quantitative data from numerous studies. The following tables summarize the in vitro activities of various chromone derivatives across several key therapeutic areas, providing a comparative landscape for researchers.

Anticancer Activity

Chromone derivatives have demonstrated significant cytotoxic effects against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are presented in Table 1.

| Chromone Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Epiremisporine H | HT-29 (Colon Carcinoma) | 21.17 ± 4.89 | [2] |

| Epiremisporine H | A549 (Lung Cancer) | 31.43 ± 3.01 | [2] |

| 3-Benzylideneflavanone derivative | Caco-2 (Colorectal Adenocarcinoma) | ~8–20 | [3] |

| Chromone Congener 6b | HCT-116 (Colon Cancer) | 18.6 µg/mL | [7] |

| Chromone Congener 11 | HCT-116 (Colon Cancer) | 29.2 µg/mL | [7] |

| Chromone Congener 6a | HCT-116 (Colon Cancer) | 35.1 µg/mL | [7] |

| Chromone Carboxamide derivative 17 | MCF-7 (Breast Cancer) | 0.9 | [8] |

| Bromovisnagin | MCF-7 (Breast Cancer) | 3.67 x 10⁻⁷ | [8] |

Table 1: Anticancer Activity of Selected Chromone Derivatives.

Anti-inflammatory Activity

The anti-inflammatory properties of chromone derivatives are well-documented, with many compounds inhibiting key inflammatory mediators. Table 2 highlights the EC50 and IC50 values of representative chromone derivatives.

| Chromone Derivative | Assay | Cell Line/Target | EC50/IC50 (µM) | Reference |

| Chromone Amide 5-9 | NO Production Inhibition | RAW264.7 | 5.33 ± 0.57 | [9] |

| 2-(3-fluorophenyl)sulfanyl-7-methoxy-chromen-4-one (16) | Superoxide Anion Generation | Human Neutrophils | 5.0 ± 1.4 | [10] |

| Epiremisporine G | Superoxide Anion Generation | Human Neutrophils | 31.68 ± 2.53 | [2] |

| Epiremisporine H | Superoxide Anion Generation | Human Neutrophils | 33.52 ± 0.42 | [2] |

| Chromone-Oxindole Hybrid 94 | COX-2 Inhibition | In vitro | 0.020 | [8] |

Table 2: Anti-inflammatory Activity of Selected Chromone Derivatives.

Antimicrobial and Antiviral Activity

The chromone scaffold has also been a source of potent antimicrobial and antiviral agents. The minimum inhibitory concentration (MIC) for antibacterial and antifungal activity, and the EC50 for antiviral activity are summarized in Table 3.

| Chromone Derivative | Microorganism/Virus | MIC/EC50 (µM) | Reference |

| Chromone-Dithiazole 3c | Bacillus subtilis | 0.78 µg/mL | [11] |

| Chromone-Dithiazole 3h | Escherichia coli | 1.56 µg/mL | [11] |

| Chromone-Dithiazole 3h | Saccharomyces cerevisiae | 0.78 µg/mL | [11] |

| Chromone-Dithiazole 3c | Candida albicans | 3.12 µg/mL | [11] |

| Chromone-Butenafine Hybrid 3 | Staphylococcus aureus | 6.25 | [12] |

| Fluorine-containing Chromone-Tetrazole 51 | Pseudomonas aeruginosa | 20 µg/mL | [13] |

| Isoginkgetin | SARS-CoV-2 | 22.81 | [14] |

| Chromone-Piperazine Phenyl Hybrid 89 | Hepatitis C Virus | 1.5 | [8] |

| 2,3-disubstituted Chromone 91 | HIV-1 Protease | 0.34 | [8] |

| Schumannificine 1 | HIV | - | [15] |

Table 3: Antimicrobial and Antiviral Activity of Selected Chromone Derivatives.

Deciphering the Mechanisms of Action: Signaling Pathways

The diverse biological activities of chromone derivatives stem from their ability to modulate a multitude of cellular signaling pathways. Understanding these intricate mechanisms is paramount for rational drug design and the development of targeted therapies.

Inhibition of Inflammatory Pathways

A significant number of chromone derivatives exert their anti-inflammatory effects by targeting key signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

The NF-κB signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[16] Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome.[16] This liberates NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[17][18]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. atcc.org [atcc.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, anti-inflammatory activity, and conformational relationship studies of chromone derivatives incorporating amide groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The study on structure-activity relationship between chromone derivatives and inhibition of superoxide anion generating from human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Evaluation of Some Novel Chromone Based Dithiazoles as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Extended Antimicrobial Profile of Chromone–Butenafine Hybrids | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antiviral activities of 4H-chromen-4-one scaffold-containing flavonoids against SARS–CoV–2 using computational and in vitro approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antiviral activity of natural and semi-synthetic chromone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. NF-κB - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

- 18. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

Chromone Derivatives: A Technical Guide to Their Anticancer and Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chromones, compounds featuring a benzo-γ-pyrone skeleton, represent a privileged scaffold in medicinal chemistry.[1] Found in numerous natural products and also accessible through synthetic routes, these derivatives exhibit a wide spectrum of biological activities, including significant anticancer and anti-inflammatory potential.[1][2][3] Their versatile structure allows for modifications at various positions, leading to a diverse library of compounds with tailored pharmacological profiles.[1][4] This technical guide provides a comprehensive overview of the anticancer and anti-inflammatory properties of recently developed chromone derivatives, presenting quantitative data, detailed experimental methodologies, and elucidating the key signaling pathways involved in their mechanism of action.

Anticancer Properties of Chromone Derivatives

Chromone derivatives have demonstrated considerable cytotoxic effects against a variety of cancer cell lines.[2] Their mechanisms of action often involve the modulation of crucial cellular signaling pathways, leading to the inhibition of cell proliferation, cell cycle arrest, and induction of apoptosis.[5][6] Some derivatives act as kinase inhibitors, targeting enzymes like p38 MAP kinase, protein kinase CK2, and ATR kinase, which are pivotal in cancer pathogenesis.[4][5][7][8][9]

Quantitative Analysis of Anticancer Activity

The efficacy of various chromone derivatives against different human cancer cell lines is summarized below. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth.

| Chromone Derivative/Compound | Target Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Source |

| Compound 3 | MCF-7 (Breast) | 0.056 | Doxorubicin | 0.62 | [1] |

| Compound 22 | T47D (Breast) | 1.42 | Doxorubicin | 0.33 | [1] |

| Compound 23 | T47D (Breast) | 2.92 | Doxorubicin | 0.33 | [1] |

| Nitrogen Mustard Derivative | MCF-7 (Breast) | 1.83 | - | - | [9][10] |

| Nitrogen Mustard Derivative | MDA-MB-231 (Breast) | 1.90 | - | - | [9][10] |

| Compound 24 | A549 (Lung) | 0.7 | Paclitaxel | 0.4 | [1] |

| Compound 25 | COLO (Colon) | 12.6 | Fluorouracil | 21 | [1] |

| Compound 19 | HepG-2 (Liver) | 1.61 (µg/mL) | Doxorubicin | 0.467 (µg/mL) | [1] |

| Compound 20 | HepG-2 (Liver) | 2.49 (µg/mL) | Doxorubicin | 0.467 (µg/mL) | [1] |

| Compound 19 | HCT-116 (Colon) | 1.72 (µg/mL) | Doxorubicin | 0.468 (µg/mL) | [1] |

| Compound 20 | HCT-116 (Colon) | 1.56 (µg/mL) | Doxorubicin | 0.468 (µg/mL) | [1] |

| Compound 5i (CK2 Inhibitor) | HL-60 (Leukemia) | 0.25 | - | - | [5] |

| Epiremisporine H (3) | HT-29 (Colon) | 21.17 | 5-Fluorouracil | - | [11][12] |

| Epiremisporine H (3) | A549 (Lung) | 31.43 | 5-Fluorouracil | - | [11][12] |

| Epiremisporine G (2) | HT-29 (Colon) | 35.05 | 5-Fluorouracil | - | [11] |

| Epiremisporine F (1) | HT-29 (Colon) | 44.77 | 5-Fluorouracil | - | [11] |

| Chromone-appended Cu(II) complex | HepG2 & MCF-7 | 5-10 (µg/mL) | - | - | [13] |

Signaling Pathways in Anticancer Activity

Chromone derivatives exert their anticancer effects by targeting key cellular pathways. A notable mechanism is the induction of apoptosis, or programmed cell death, often through the mitochondrial pathway.

A typical workflow for identifying and characterizing bioactive chromone derivatives involves several stages, from initial synthesis or isolation to detailed mechanistic studies.

References

- 1. Current Strategies in Development of New Chromone Derivatives with Diversified Pharmacological Activities: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. pharmainfo.in [pharmainfo.in]

- 4. Making sure you're not a bot! [gupea.ub.gu.se]

- 5. Design, synthesis and biological evaluation of chromone derivatives as novel protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-Pot Synthesis and Evaluation of Antioxidative Stress and Anticancer Properties of an Active Chromone Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of chromone-based p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzothiazole and Chromone Derivatives as Potential ATR Kinase Inhibitors and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. mdpi.com [mdpi.com]

- 12. scholar.nycu.edu.tw [scholar.nycu.edu.tw]

- 13. Mechanistic insights into a novel chromone-appended Cu(II) anticancer drug entity: in vitro binding profile with DNA/RNA substrates and cytotoxic activity against MCF-7 and HepG2 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antimicrobial Potential of 2-Amino-6-chloro-3-formylchromone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the antimicrobial properties of 2-Amino-6-chloro-3-formylchromone. While research into the specific antimicrobial activities of this compound is emerging, this document synthesizes the available data, including that of structurally similar analogs, to offer insights for future research and development. This guide details quantitative antimicrobial data, outlines key experimental methodologies, and visualizes relevant biological and experimental processes.

Quantitative Antimicrobial Activity

Direct quantitative antimicrobial data for this compound is currently limited, with available studies focusing on its antifungal properties. To provide a broader context of the potential antibacterial activity of this chromone scaffold, data for the closely related analog, 6-chloro-3-formylchromone, is also presented.

Antifungal Activity of this compound

A study investigating the antifungal properties of various chromone derivatives reported the Minimum Inhibitory Concentration (MIC) of this compound against a panel of nine Candida species.

Table 1: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Candida albicans | >100 |

| Candida glabrata | >100 |

| Candida parapsilosis | >100 |

| Candida tropicalis | >100 |

| Candida krusei | >100 |

| Candida auris | >100 |

| Candida lusitaniae | >100 |

| Candida dubliniensis | >100 |

| Candida guilliermondii | >100 |

Data sourced from a study on the antifungal and antibiofilm activities of chromones against nine Candida species.

The data indicates that at concentrations up to 100 µg/mL, this compound does not inhibit the growth of the tested Candida species.

Antibacterial Activity of the Analog 6-chloro-3-formylchromone

Research on the antibacterial effects of formylchromones has provided MIC values for 6-chloro-3-formylchromone against pathogenic Vibrio species. This data offers valuable insight into the potential antibacterial spectrum of the 6-chloro-3-formylchromone core structure.

Table 2: Antibacterial Activity of 6-chloro-3-formylchromone

| Bacterial Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Vibrio parahaemolyticus | 20[1][2] |

| Vibrio harveyi | 20[1][2] |

Data from a study on the antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi.[1][2]

These findings suggest that the 6-chloro-3-formylchromone scaffold possesses notable antibacterial activity against these Gram-negative bacteria. Further investigation is warranted to determine if the addition of the 2-amino group modifies this activity.

Detailed Experimental Protocols

The following sections describe the standard methodologies for determining the antimicrobial activity of a compound, such as those likely employed in the cited studies.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[3][4][5][6]

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism after incubation.

Protocol:

-

Preparation of Test Compound: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

-

Inoculum Preparation: The microbial culture is grown to a specific turbidity, corresponding to a known cell density (typically a 0.5 McFarland standard). This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the microbial suspension. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for bacteria, 35°C for Candida species) for a specified period (typically 18-24 hours for bacteria and 24-48 hours for fungi).

-

Reading of Results: The MIC is determined by visual inspection for the absence of turbidity (growth) in the wells. A growth control (no compound) and a sterility control (no inoculum) are included for validation.

Antimicrobial Susceptibility Testing by Agar Disk Diffusion

The agar disk diffusion method, also known as the Kirby-Bauer test, is a qualitative method to assess the susceptibility of a microorganism to an antimicrobial agent.[7][8][9][10]

Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the test microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth will appear around the disk.

Protocol:

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared as described for the broth microdilution method.

-

Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum suspension and used to streak the entire surface of a Mueller-Hinton agar plate to ensure a confluent lawn of growth.

-

Application of Disks: Sterile paper disks impregnated with a specific concentration of this compound are placed on the inoculated agar surface.

-

Incubation: The plates are incubated under the same conditions as for the broth microdilution method.

-

Measurement of Inhibition Zone: The diameter of the zone of inhibition around each disk is measured in millimeters. The size of the zone is correlated with the susceptibility of the microorganism to the compound.

Visualizations

The following diagrams illustrate key workflows and potential mechanisms related to the antimicrobial assessment of this compound.

Caption: Workflow for MIC Determination by Broth Microdilution.

Caption: Postulated Mechanism of Action Based on Analogs.

Conclusion and Future Directions

The available data suggests that while this compound itself may have limited antifungal activity against common Candida species, the core 6-chloro-3-formylchromone structure demonstrates promising antibacterial potential against Vibrio species. The addition of the 2-amino group could significantly alter the compound's spectrum of activity, and further research is crucial to elucidate its specific antibacterial properties.

Future investigations should prioritize:

-

Broad-spectrum antibacterial screening of this compound against a diverse panel of Gram-positive and Gram-negative bacteria.

-

Mechanism of action studies to determine the specific cellular targets and pathways affected by the compound.

-

Structure-activity relationship (SAR) studies to explore how modifications to the chromone scaffold, including the 2-amino group, impact antimicrobial efficacy.

-

In vivo efficacy and toxicity studies to evaluate the therapeutic potential and safety profile of this compound.

This technical guide serves as a foundational resource for researchers and drug developers interested in the antimicrobial potential of this compound, highlighting the existing knowledge and outlining a clear path for future exploration.

References

- 1. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi [ouci.dntb.gov.ua]

- 2. Antimicrobial and antibiofilm activities of formylchromones against Vibrio parahaemolyticus and Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]